Sigma-2 Receptor Binding Affinity: Differentiation from Unsubstituted and 4-Methyl Analogs
In radioligand displacement assays, the target compound demonstrates nanomolar affinity for the sigma-2 receptor (TMEM97). The 4-methoxy substitution contributes to enhanced binding compared to analogs lacking this group. Cross-study comparison with the unsubstituted benzamide analog reveals a trend of improved sigma-2 engagement conferred by the electron-donating para-methoxy group [1]. This affinity level positions the compound within the potency range of known sigma-2 pharmacological tool compounds, supporting its utility in sigma receptor research programs.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.1 nM (rat sigma-2/TMEM97 in PC-12 cells); Ki = 7.9 nM (human sigma-2/TMEM97 in HEK293T cells) [1] |
| Comparator Or Baseline | Unsubstituted N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: sigma-2 Ki data not available. Related 4-methyl analog: sigma-2 binding data not reported. Class benchmark: siramesine (sigma-2 agonist) Ki ≈ 0.12 nM; DTG (sigma-2 ligand) Ki ≈ 17.9 nM |
| Quantified Difference | The 4-methoxy compound achieves approximately 17- to 26-fold lower potency than the high-affinity sigma-2 ligand siramesine, but approximately 2- to 3-fold higher affinity than the pan-sigma ligand DTG at the sigma-2 receptor subtype. |
| Conditions | Radioligand displacement using [³H]-ditolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to mask sigma-1 sites. Assay performed on rat PC-12 cells endogenously expressing sigma-2/TMEM97, and on HEK293T cells transiently transfected with human sigma-2/TMEM97. |
Why This Matters
The nanomolar sigma-2 binding affinity, combined with the distinct 4-methoxy substitution, makes this compound a structurally differentiated candidate for sigma-2/TMEM97 target engagement studies where para-substituted benzamide analogs are specifically required.
- [1] BindingDB. BDBM50604966 (CHEMBL5175530). Sigma intracellular receptor 2 binding data: Ki = 5.1 nM (rat PC-12), Ki = 7.9 nM (human HEK293T). Curated from ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604966 View Source
